



## **Application Notes and Protocols for E 2012**

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Compound of Interest		
Compound Name:	E 2012	
Cat. No.:	B1671010	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and handling of solutions of two distinct research compounds designated as "**E 2012**":

- Lenvatinib (E7080): A multi-targeted tyrosine kinase inhibitor for cancer research.
- **E 2012** (γ-Secretase Modulator): A compound investigated for its potential role in Alzheimer's disease research.

It is crucial to identify which of these compounds is relevant to your research to ensure the correct preparation and handling procedures are followed.

## Part 1: Lenvatinib (also known as E7080)

Lenvatinib is an oral, multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), as well as the KIT and RET proto-oncogenes.[1] Its primary mechanism of action involves the inhibition of angiogenesis and tumor cell proliferation.[1][2]

### **Quantitative Data Summary**

The following tables summarize the solubility and stability data for Lenvatinib.

Table 1: Lenvatinib Solubility



Solvent/Buffer	Maximum Concentration/Solubility	Reference
Dimethyl Sulfoxide (DMSO)	~1 mg/mL to 20 mg/mL	[3][4][5]
Dimethylformamide (DMF)	~1 mg/mL	[4]
1:5 DMSO:PBS (pH 7.2)	~0.16 mg/mL	[4]
5% DMSO + 95% (20% SBE- β-CD in Saline)	≥ 0.64 mg/mL	[6]
0.5% Methylcellulose/saline water	6.67 mg/mL (Suspension)	[6]

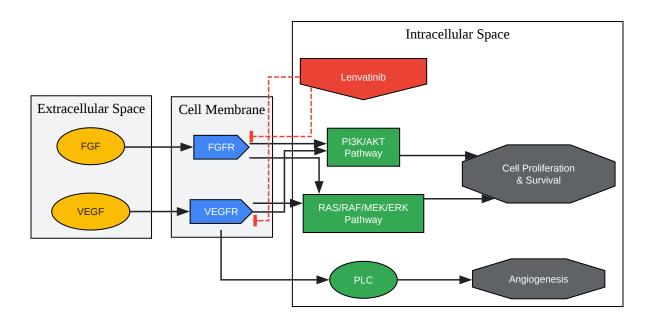
Table 2: Lenvatinib Stability

Storage Condition	Solvent	Stability	Reference
-20°C	DMSO	Up to 3 months	[5]
Room Temperature	Aqueous Solution	Not recommended for more than one day	[3][4]
-20°C (as supplied solid)	Crystalline Solid	≥ 4 years	[4]

## **Signaling Pathway**

Lenvatinib exerts its anti-cancer effects by inhibiting multiple signaling pathways involved in tumor growth and angiogenesis.[2][7] The primary targets are VEGFR and FGFR signaling cascades.[7][8][9]





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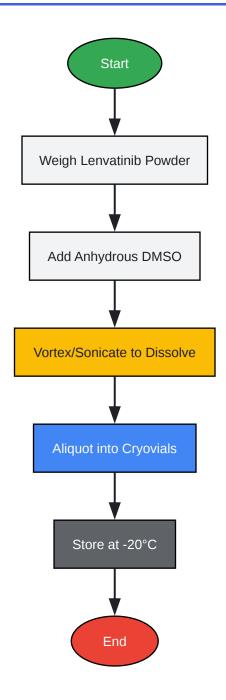
Caption: Lenvatinib inhibits VEGFR and FGFR signaling pathways.

### **Experimental Protocols**

Protocol 1: Preparation of a 10 mM Lenvatinib Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution for in vitro studies.





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Caption: Workflow for Lenvatinib stock solution preparation.

#### Materials:

- Lenvatinib powder (mesylate salt)
- Anhydrous Dimethyl Sulfoxide (DMSO)



- Analytical balance
- Vortex mixer or sonicator
- Sterile microcentrifuge tubes or cryovials

#### Procedure:

- Calculate the required mass of Lenvatinib for the desired volume and concentration (Molecular Weight: 426.85 g/mol for the free base).
- Carefully weigh the calculated amount of Lenvatinib powder.
- Add the appropriate volume of anhydrous DMSO to the powder.
- Vortex or sonicate the solution until the Lenvatinib is completely dissolved. Gentle warming may be applied if necessary.
- Aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C. Solutions in DMSO are stable for up to 3 months when stored at -20°C.[5]

Protocol 2: Preparation of Lenvatinib for In Vivo Administration

This protocol provides an example of preparing Lenvatinib for oral gavage in animal studies. It is recommended to prepare fresh solutions for each day of dosing.[6]

#### Materials:

- Lenvatinib stock solution in DMSO (from Protocol 1)
- 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline
- Sterile saline
- · Sterile tubes for dilution



#### Procedure:

- For a final formulation of 5% DMSO and 95% (20% SBE-β-CD in Saline), first prepare the clear stock solution in DMSO.
- Sequentially add the co-solvents. For example, to prepare 1 mL of dosing solution, add 50 μL of the DMSO stock solution to 950 μL of the 20% SBE-β-CD in saline.
- Mix thoroughly until a clear solution is obtained. If precipitation occurs, warming and/or sonication can be used to aid dissolution.
- Administer the freshly prepared solution to the experimental animals.

## Part 2: E 2012 (y-Secretase Modulator)

**E 2012** is a  $\gamma$ -secretase modulator that has been investigated for its potential to lower A $\beta$ 40 and A $\beta$ 42 levels, which are implicated in Alzheimer's disease. It is reported to not affect the processing of Notch, EphA4, and EphB2 by  $\gamma$ -secretase.

### **Quantitative Data Summary**

The following table summarizes the available solubility data for the γ-secretase modulator **E 2012**.

Table 3: **E 2012** (y-Secretase Modulator) Solubility

Solvent	Maximum Concentration	Reference
1eq. HCl	100 mM (41.95 mg/mL)	
DMSO	100 mM (41.95 mg/mL)	

Note: There is limited publicly available data on the stability of **E 2012** in solution. It is recommended to prepare fresh solutions for each experiment and store stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year), aliquoted to avoid freeze-thaw cycles.[10]

## **Signaling Pathway**

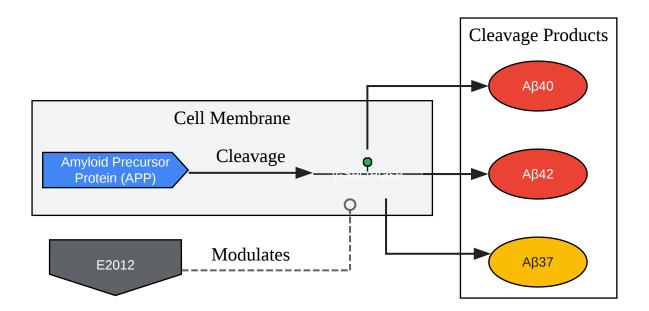




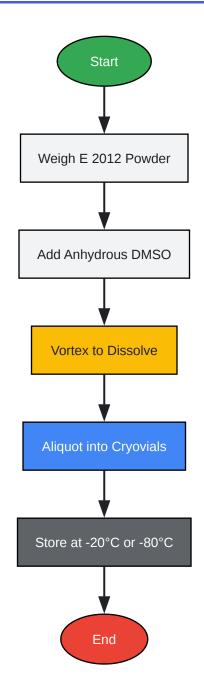


**E 2012** modulates the activity of  $\gamma$ -secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP).









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